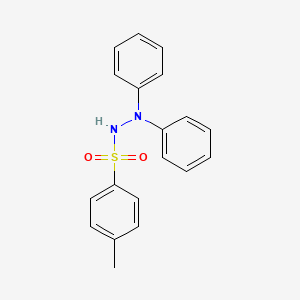

4-methyl-N',N'-diphenylbenzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

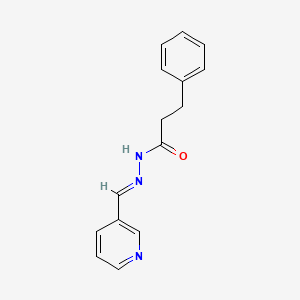

The synthesis of 4-methyl-N',N'-diphenylbenzenesulfonohydrazide and its derivatives typically involves the reaction of appropriate hydrazides with carbonyl compounds under reflux in ethanol or aqueous medium. For example, Shang (2007) demonstrated the synthesis of a related compound by reacting 1-(2,4-difluorophenyl)ethanone with 4-methylbenzenesulfonohydrazide in ethanol under reflux, highlighting the compound's structural stability through intermolecular hydrogen bonds (Shang, 2007). Another approach by Ghiya and Joshi (2016) involved condensation in aqueous medium, emphasizing the method's efficiency and the biological activity of the synthesized compounds (Ghiya & Joshi, 2016).

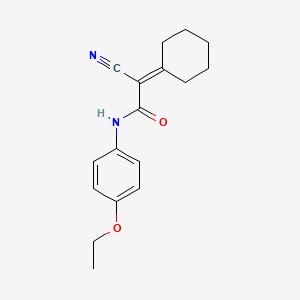

Molecular Structure Analysis

Detailed molecular structure analyses often utilize spectroscopic and computational methods. Sasikala et al. (2017) provided insights into the molecular electronic structure characteristics and the third-order nonlinear property of a similar compound through spectroscopic and DFT-based computational studies, revealing structure-stabilizing interactions and the compound’s linear optical absorption characteristics (Sasikala et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 4-methyl-N',N'-diphenylbenzenesulfonohydrazide derivatives are diverse. Valencia et al. (2017) discussed a reaction mechanism involving carbene insertion, which plays a crucial role in forming acetophenone azine from acetophenone p-toluensulfonylhydrazone, indicating the compound's importance as an intermediate in specific chemical reactions (Valencia et al., 2017).

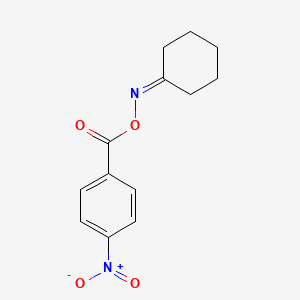

Physical Properties Analysis

Physical properties, including crystalline structure and thermal stability, are critical for understanding a compound's potential applications. Ahamed et al. (2018) analyzed the crystal structure and third-order nonlinear optical properties of a derivative, highlighting its potential applications in the nonlinear electro-optic field and its stability up to certain temperatures (Ahamed et al., 2018).

Chemical Properties Analysis

The chemical properties of 4-methyl-N',N'-diphenylbenzenesulfonohydrazide derivatives, such as reactivity and interaction with other compounds, are pivotal for their application in various domains. Studies often focus on spectroscopic analysis and density functional theory (DFT) to elucidate these properties, as seen in the work by Karrouchi et al. (2021), who performed comprehensive spectroscopic and molecular docking studies (Karrouchi et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

4-methyl-N',N'-diphenylbenzenesulfonohydrazide serves as a precursor for synthesizing a range of biologically active compounds. Ghiya and Joshi (2016) synthesized N′-substituted-4-methylbenzenesulfonohydrazide derivatives through the condensation of 4-methylbenzenesulfonohydrazide and aromatic carbonyl compounds. These compounds were evaluated for antimycobacterial, antibacterial, and antifungal activities, highlighting the compound's versatility in creating biologically active molecules (Ghiya & Joshi, 2016).

Antimicrobial Evaluation

The synthesized derivatives of 4-methylbenzenesulfonohydrazide exhibit notable antimicrobial properties. For instance, compounds derived from 4-methylbenzenesulfonohydrazide demonstrated significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (Ghiya & Joshi, 2016).

Material Science and Nanotechnology

In the field of material science and nanotechnology, compounds structurally related to 4-methyl-N',N'-diphenylbenzenesulfonohydrazide have been used in the development of nanoparticles for agricultural applications. Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules as carriers for fungicides, demonstrating enhanced delivery and reduced toxicity, which can be indirectly linked to the chemical manipulation of related compounds for improving agricultural fungicide formulations (Campos et al., 2015).

Structural and Molecular Studies

The structural properties of 4-methylbenzenesulfonohydrazide have been detailed in the literature. Roy and Nangia (2007) provided a redetermination of the structure of 4-methylbenzenesulfonohydrazide at 100 K, highlighting the molecule's ability to form intermolecular hydrogen bonds, which could influence its reactivity and interactions in various chemical contexts (Roy & Nangia, 2007).

Corrosion Inhibition

The derivatives of 4-methyl-N',N'-diphenylbenzenesulfonohydrazide have been investigated for their potential as corrosion inhibitors. Ichchou et al. (2019) studied the electrochemical behavior of sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media, showcasing the compounds' effectiveness in protecting against corrosion, which opens up applications in materials protection and preservation (Ichchou et al., 2019).

Eigenschaften

IUPAC Name |

4-methyl-N',N'-diphenylbenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-16-12-14-19(15-13-16)24(22,23)20-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAFXMXACBYLEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N',N'-diphenylbenzenesulfonohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate](/img/structure/B5509842.png)

![methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5509872.png)

![N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5509877.png)

![1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione](/img/structure/B5509888.png)

![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5509915.png)

![6-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5509923.png)

![(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509938.png)